molecular formula C15H16N2O4S B2556220 5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034306-06-2

5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No. B2556220
CAS RN: 2034306-06-2
M. Wt: 320.36
InChI Key: OTBZWVQYLMZCAM-UHFFFAOYSA-N
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Description

5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of bicyclic azetidines and has been shown to exhibit a range of biological activities.

Scientific Research Applications

Chemical Synthesis and Applications

Flavin-Mediated Photocycloaddition

A study by Jirásek et al. (2017) demonstrates the use of flavin-mediated visible-light [2+2] photocycloaddition as an effective tool for the cyclization of ω-phenyl and ω,ω'-diphenyl-4-aza-1,6-heptadienes. This method facilitates the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their quaternary salts, showing practical applications in the synthesis of biologically active compounds and chiral spiro ammonium salts (Jirásek et al., 2017).

Enantiospecific Synthesis

Houghton et al. (1993) describe an enantioselective synthesis approach for (4R)-1-azabicyclo[2.2.1]heptane derivatives, starting from trans-4-hydroxy-L-proline. This method highlights the versatility of azabicycloheptane derivatives in chemical synthesis, providing a pathway for the generation of novel compounds (Houghton et al., 1993).

Gold-Catalyzed Cycloisomerization

Miege et al. (2010) present a gold-catalyzed cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides, leading to the formation of 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes. This reaction showcases the application of gold catalysis in the efficient and selective synthesis of bicyclic compounds (Miege et al., 2010).

Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives

Marco-Contelles et al. (2009) achieved the synthesis of new 7-azabicyclo[2.2.1]heptane derivatives through a four-step synthetic sequence, highlighting the potential of these compounds in the development of novel pharmaceuticals and materials (Marco-Contelles et al., 2009).

Physicochemical Characterization and Risk Assessment

Risk Assessment of Metastable Dihydrate API Phase

Mortko et al. (2010) conducted a risk assessment and physicochemical characterization of a metastable dihydrate API phase of a β-lactamase inhibitor, underscoring the importance of selecting the most appropriate form of an active pharmaceutical ingredient for development based on solubility and dissolution profiles (Mortko et al., 2010).

properties

IUPAC Name

5-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10-16-15(9-20-10)11-2-4-14(5-3-11)22(18,19)17-7-13-6-12(17)8-21-13/h2-5,9,12-13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBZWVQYLMZCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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